1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
The compound contains several functional groups including a thiophene, a pyrazole, a triazole, and a carboxamide. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom . Pyrazoles are organic compounds with a five-membered ring, which contains two nitrogen atoms . Triazoles are a class of five-membered ring compounds with three nitrogen atoms . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential ligand for metal ions .Scientific Research Applications
Synthetic Pathways and Mechanistic Insights
Studies on related heterocyclic compounds provide valuable insights into synthetic pathways that could be applicable to the target compound. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement followed by N-formylation, leading to the formation of complex N-formamides (Ledenyova et al., 2018). This indicates a potential route for synthesizing similar triazole-carboxamide compounds through strategic intermediate steps.
Heterocyclic Compound Synthesis
The synthesis of benzothiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles resulting in the formation of various heterocyclic derivatives like pyrazole, isoxazole, and triazine derivatives emphasizes the versatility of such compounds in generating a plethora of biologically active molecules (Mohareb et al., 2004).
Antileukemic Activity
The antileukemic activity of triazenopyrazole derivatives highlights the potential therapeutic applications of triazole-containing compounds. This suggests that the compound , with its triazole core, might be explored for its anticancer properties, providing a basis for the development of new antileukemic agents (Shealy & O'dell, 1971).
Antimicrobial and Anti-Inflammatory Applications
Research on pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents indicates a promising avenue for the compound's application in treating inflammation and cancer. The synthesis and biological evaluation of these compounds underscore their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Properties
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-10-8-11(13-4-3-7-22-13)17-20(10)6-5-15-14(21)12-9-19(2)18-16-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCVVQVXYOPGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN(N=N2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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